molecular formula C12H12N2O B2901724 (4E)-1,2,3,9-Tetrahydro-4H-carbazol-4-one oxime CAS No. 903906-73-0

(4E)-1,2,3,9-Tetrahydro-4H-carbazol-4-one oxime

Cat. No.: B2901724
CAS No.: 903906-73-0
M. Wt: 200.241
InChI Key: MYJLWCZBXSLDMA-SDNWHVSQSA-N
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Description

(4E)-1,2,3,9-Tetrahydro-4H-carbazol-4-one oxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1,2,3,9-Tetrahydro-4H-carbazol-4-one oxime typically involves the reaction of (4E)-1,2,3,9-Tetrahydro-4H-carbazol-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-1,2,3,9-Tetrahydro-4H-carbazol-4-one oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4E)-1,2,3,9-Tetrahydro-4H-carbazol-4-one oxime has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4E)-1,2,3,9-Tetrahydro-4H-carbazol-4-one oxime involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pralidoxime: An oxime used as an antidote for organophosphate poisoning.

    Obidoxime: Another oxime with similar applications as pralidoxime.

    HI-6: A more advanced oxime used in the treatment of nerve agent poisoning.

Uniqueness

(4E)-1,2,3,9-Tetrahydro-4H-carbazol-4-one oxime is unique due to its specific structural features and the presence of the carbazole moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(NE)-N-(1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c15-14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-2,4-5,13,15H,3,6-7H2/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJLWCZBXSLDMA-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NO)C1)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(/C(=N/O)/C1)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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